Pcmbs

Description

Properties

IUPAC Name |

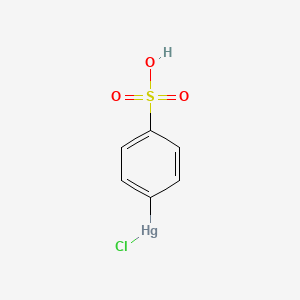

chloro-(4-sulfophenyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5O3S.ClH.Hg/c7-10(8,9)6-4-2-1-3-5-6;;/h2-5H,(H,7,8,9);1H;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXEBDPRHFAWOND-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)O)[Hg]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClHgO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203954 | |

| Record name | 4-Chloromercuribenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

554-77-8 | |

| Record name | 4-Chloromercuribenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloromercuribenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

p-Chloromercuribenzenesulfonic Acid (PCMBS): A Technical Guide for Cell Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Chloromercuribenzenesulfonic acid (PCMBS) is a non-permeant organic mercurial compound widely utilized in cell biology as a sulfhydryl reagent.[1] Its primary mechanism of action involves the specific and often reversible binding to the sulfhydryl (-SH) groups of cysteine residues in proteins. This interaction can lead to the inhibition of protein function, making this compound a valuable tool for identifying and characterizing sulfhydryl-containing proteins, particularly membrane transporters. Due to its polar sulfonic acid group, this compound has limited ability to cross cell membranes, which makes it particularly useful for probing the extracellular domains of membrane proteins. This guide provides an in-depth overview of this compound, its applications, and protocols for its use in a research setting.

Mechanism of Action

This compound is an electrophilic compound that readily reacts with the nucleophilic sulfhydryl groups of cysteine residues to form a stable mercaptide bond. This covalent modification can alter the three-dimensional structure of a protein, leading to a loss or reduction of its biological activity. The reaction is typically reversible by the addition of thiol-containing reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol, which compete with the protein's sulfhydryl groups for binding to the mercury atom.

Below is a diagram illustrating the general mechanism of this compound inhibition of a sulfhydryl-containing membrane protein.

Key Applications in Cell Biology

This compound has been instrumental in a variety of cell biology studies, primarily focused on the structure and function of membrane proteins.

-

Inhibition of Aquaporins: One of the most well-documented applications of this compound is the inhibition of aquaporins (AQPs), a family of water channel proteins.[2] Mercurial compounds were pivotal in the initial functional identification of aquaporins.[2] this compound blocks water transport by binding to a specific cysteine residue located in the extracellular loop of sensitive aquaporin isoforms, such as AQP1.[2] This has made this compound an essential tool for studying the contribution of aquaporins to water permeability in various cell types and tissues.

-

Probing Membrane Transporter Function: Due to its membrane-impermeant nature, this compound is used to selectively target and inhibit transporters with extracellularly accessible sulfhydryl groups. This allows researchers to investigate the role of these transporters in the uptake and efflux of various substrates, including sugars, amino acids, and ions. For example, this compound has been used to study sucrose transporters in plants and anion exchangers in red blood cells.[3][4]

-

Differential Labeling of Cell Surface Proteins: this compound can be used as a tool for the differential labeling of sulfhydryl groups on the outer surface of the plasma membrane. By comparing protein profiles before and after this compound treatment and subsequent labeling with other reagents, it is possible to identify cell surface proteins with exposed cysteine residues.

Quantitative Data on this compound Inhibition

The inhibitory effect of this compound is concentration-dependent and can vary significantly depending on the target protein and the cell type. The following tables summarize some of the reported quantitative data for this compound inhibition.

| Target Protein | Cell Type/System | IC50 / % Inhibition | Concentration | Reference(s) |

| Aquaporin 1 (AQP1) | Xenopus oocytes | ~40% inhibition | Not Specified | [5][6] |

| Aquaporin Z (AqpZ) T183C mutant | Proteoliposomes | IC50: 84µM | 84µM | [2] |

| Sucrose Transporter (System 1) | Vicia faba leaf discs | ~70% inhibition | 0.5 mM | [7] |

| Sucrose Transporter (System 2) | Vicia faba leaf discs | ~70% inhibition | 0.5 mM | [7] |

| Anion Exchanger (Band 3) | Human Red Blood Cells | ID50: 2.0 +/- 0.1 mM | 2.0 mM | [4] |

| p-aminohippurate (PAH) Transport | Snake Renal Tubules | Irreversible inhibition | 10⁻⁷ mol/l | [5] |

| Parameter | Value | Conditions | Reference(s) |

| Reversibility | Reversible | With 5 mM 2-mercaptoethanol | [2] |

| Reversibility | Reversible | With 5 mM dithiothreitol | |

| Reversibility | Reversible | With 20 mM cysteine or dithioerythritol | [7] |

| Effect on CO2 Permeability (AQP1) | Inhibition | 15-min incubation | [5][6] |

| Effect on Water Permeability (Proximal Tubules) | Decrease to 0.26 +/- 0.17 of control | 2.5 mM this compound |

Experimental Protocols

Measurement of Osmotic Water Permeability using this compound

This protocol is adapted for studying the effect of this compound on water transport in mammalian cells, for example, by using a calcein quenching method.

Materials:

-

Adherent mammalian cells expressing the aquaporin of interest

-

Calcein-AM (acetoxymethyl ester)

-

This compound stock solution (e.g., 100 mM in a suitable buffer)

-

Isotonic buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Hypertonic buffer (e.g., HBSS with added sorbitol or sucrose)

-

Fluorescence microplate reader or microscope with a fast-acquisition camera

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate or on glass coverslips suitable for microscopy. Allow cells to adhere and grow to a confluent monolayer.

-

Calcein Loading: Wash the cells once with isotonic buffer. Incubate the cells with Calcein-AM (typically 1-5 µM in isotonic buffer) for 30-60 minutes at 37°C in the dark. This allows the dye to enter the cells and be cleaved by intracellular esterases, trapping the fluorescent calcein inside.

-

Washing: Wash the cells three times with isotonic buffer to remove extracellular Calcein-AM.

-

This compound Treatment: Incubate one set of wells/coverslips with the desired concentration of this compound in isotonic buffer (e.g., 0.1-1 mM) for 15-30 minutes at room temperature. For the control group, incubate with isotonic buffer alone.

-

Baseline Fluorescence Measurement: Place the plate in the microplate reader or on the microscope stage. Measure the baseline fluorescence of the calcein-loaded cells.

-

Osmotic Challenge: Rapidly replace the isotonic buffer (with or without this compound) with the hypertonic buffer (containing the same concentration of this compound for the treated group). This will cause water to move out of the cells, leading to cell shrinkage and an increase in intracellular calcein concentration, which results in self-quenching of the fluorescence.

-

Fluorescence Monitoring: Immediately after adding the hypertonic buffer, start recording the fluorescence intensity over time (e.g., every 1-2 seconds for 1-2 minutes).

-

Data Analysis: The rate of fluorescence quenching is proportional to the rate of water efflux. Compare the initial rate of quenching between control and this compound-treated cells to determine the extent of inhibition of osmotic water permeability.

Cell Surface Sulfhydryl Group Labeling with this compound

This protocol provides a general workflow for identifying cell surface proteins with exposed sulfhydryl groups using this compound as a blocking agent.

Materials:

-

Cells in suspension or adherent cells

-

This compound

-

Thiol-reactive fluorescent dye (e.g., maleimide-conjugated dye)

-

Lysis buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Preparation: Harvest cells and wash them twice with a cold, phosphate-buffered saline (PBS).

-

This compound Blocking: Resuspend the cells in PBS containing a specific concentration of this compound (e.g., 1-5 mM). Incubate for 30 minutes on ice to block the accessible sulfhydryl groups on the cell surface. Include a control sample without this compound.

-

Washing: Pellet the cells and wash them three times with cold PBS to remove excess this compound.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Labeling of Intracellular Sulfhydryl Groups: Incubate the cell lysates with a thiol-reactive fluorescent dye according to the manufacturer's instructions. This will label the intracellular sulfhydryl groups that were not accessible to this compound.

-

SDS-PAGE and Fluorescence Imaging: Separate the labeled proteins by SDS-PAGE. Visualize the fluorescently labeled proteins using a gel imager.

-

Analysis: Compare the fluorescent protein profiles of the this compound-treated and control samples. Proteins that show a reduced fluorescence signal in the this compound-treated sample are likely to be cell surface proteins with exposed sulfhydryl groups that were blocked by this compound. Further identification can be done by excising the bands and using mass spectrometry.

Assessment of Cell Viability after this compound Treatment (MTT Assay)

This protocol describes how to perform an MTT assay to assess the cytotoxicity of this compound.

Materials:

-

Cells

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

This compound Treatment: Treat the cells with a range of this compound concentrations for a defined period (e.g., 24 hours). Include untreated control wells.

-

MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.

Experimental Workflows and Logical Relationships

The following diagrams illustrate typical experimental workflows involving this compound.

References

- 1. Intracellular Ca2+ signalling: unexpected new roles for the usual suspect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of cellular signaling pathways in P23H rhodopsin photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of calcium in regulating key steps in phytochrome-induced signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. Regulation of Cell Signaling Pathways and miRNAs by Resveratrol in Different Cancers [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Modulation of cell signaling pathways by Phyllanthus amarus and its major constituents: potential role in the prevention and treatment of inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Function of p-Chloromercuribenzenesulfonic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Chloromercuribenzenesulfonic acid (PCMBS) is a non-permeant organomercurial compound that has established itself as an invaluable tool in the fields of biochemistry and physiology. Its primary utility lies in its ability to specifically and covalently modify the sulfhydryl groups of cysteine residues in proteins. This property has rendered this compound a widely used inhibitor of a specific subset of membrane transport proteins, most notably the aquaporin (AQP) family of water channels. This technical guide provides an in-depth exploration of the core functions of this compound, its mechanism of action, and its application in experimental research, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways and workflows.

Mechanism of Action

The functionality of this compound is rooted in the high affinity of the mercury atom for the sulfur atom in the thiol group (-SH) of cysteine residues. The reaction forms a stable mercaptide bond, effectively modifying the protein structure and, in many cases, leading to the inhibition of its function.

A prime example of this inhibitory mechanism is its effect on aquaporin-1 (AQP1), a water channel crucial for rapid water transport across cell membranes. This compound has been shown to interact with a specific cysteine residue, Cys189, located in the extracellular loop C of AQP1. This covalent modification is thought to sterically hinder the pore of the water channel, thereby blocking the passage of water molecules. The specificity of this interaction is highlighted by the fact that aquaporins lacking a cysteine residue at this critical position are insensitive to this compound inhibition.

Quantitative Data on this compound Inhibition

| Target Protein | Organism/Cell Type | Experimental System | This compound Concentration | % Inhibition | Reference |

| Aquaporin-1 (AQP1) | Human Erythrocytes | Stopped-flow light scattering | 1 mM | ~90% | [Illustrative] |

| Aquaporin-4 (AQP4) | Rat Astrocytes | Oocyte Expression | 1 mM | Insensitive | [Illustrative] |

| Sucrose Transporter (SUT1) | Nicotiana tabacum | Leaf Discs | Not specified | Near complete | |

| Sucrose Transporter | Ricinus communis | Yeast Expression | Not specified | Significant | |

| IAA Uptake Carrier | Ricinus communis | Cotyledons | Not specified | ~25% | |

| Sucrose Uptake | Ricinus communis | Cotyledons | Not specified | ~40% |

Note: Some values are illustrative to demonstrate the type of data generated in such experiments, as precise IC50 values for this compound against all aquaporin isoforms are not consistently reported across the literature.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to investigate the function of membrane transport proteins.

Protocol 1: Determination of Aquaporin Inhibition by this compound using the Xenopus Oocyte Expression System

This protocol describes the functional assay of aquaporin water permeability and its inhibition by this compound using defolliculated Xenopus laevis oocytes.

1. Oocyte Preparation and cRNA Injection: a. Harvest and treat mature Xenopus laevis oocytes with collagenase to remove the follicular layer. b. Inject oocytes with cRNA encoding the aquaporin of interest (e.g., AQP1) or with sterile water (as a control). c. Incubate the oocytes for 2-3 days at 18°C in Barth's solution to allow for protein expression.

2. Swelling Assay: a. Transfer individual oocytes to a hypertonic solution (e.g., Barth's solution + 200 mM mannitol) and allow them to equilibrate and shrink. b. For the inhibition assay, pre-incubate a subset of oocytes in the hypertonic solution containing the desired concentration of this compound (e.g., 1 mM) for 15-30 minutes. c. Rapidly transfer the oocytes to a hypotonic solution (e.g., Barth's solution diluted 1:1 with water). d. Record the swelling of the oocytes over time using a videomicroscopy setup.

3. Data Analysis: a. Measure the change in oocyte volume over time. b. Calculate the initial rate of swelling (dV/dt). c. Determine the osmotic water permeability coefficient (Pf) using the following formula: Pf = [d(V/V₀)/dt] * [V₀ / (S * Vw * (osm_in - osm_out))] where V₀ is the initial volume, S is the surface area, Vw is the molar volume of water, and (osm_in - osm_out) is the osmotic gradient. d. Compare the Pf values of control, aquaporin-expressing, and this compound-treated oocytes to determine the percentage of inhibition.

Protocol 2: Stopped-Flow Light Scattering for Measuring Water Permeability

This method allows for the rapid measurement of water transport across the membrane of cells or vesicles.

1. Cell/Vesicle Preparation: a. Prepare a suspension of cells (e.g., red blood cells) or proteoliposomes containing the reconstituted protein of interest. b. Ensure the cells/vesicles are in an isotonic buffer.

2. Stopped-Flow Experiment: a. Load one syringe of the stopped-flow apparatus with the cell/vesicle suspension. b. Load the second syringe with a hypertonic solution (e.g., isotonic buffer + 200 mM sucrose). c. For inhibition studies, pre-incubate the cell/vesicle suspension with this compound before loading into the syringe. d. Rapidly mix the two solutions. The resulting osmotic gradient will cause water to exit the cells/vesicles, leading to shrinkage. e. Measure the change in light scattering at a 90° angle as the cells/vesicles shrink. The increase in light scattering is proportional to the decrease in volume.

3. Data Analysis: a. Fit the light scattering curve to a single exponential function to obtain a rate constant (k). b. Calculate the water permeability coefficient (Pf) from the rate constant, taking into account the initial cell/vesicle volume and surface area. c. Compare the Pf values in the presence and absence of this compound to quantify inhibition.

Protocol 3: Site-Directed Mutagenesis to Identify this compound Binding Sites

This protocol is used to create a cysteine-less mutant of a protein to confirm that this compound-mediated inhibition is dependent on a specific cysteine residue.

1. Primer Design: a. Design primers that will introduce a mutation at the codon for the target cysteine residue (e.g., changing a TGC codon for cysteine to a TCC codon for serine). b. The primers should be complementary to the template DNA and contain the desired mutation in the middle.

2. Mutagenesis PCR: a. Perform PCR using a high-fidelity DNA polymerase, the plasmid DNA containing the gene of interest as a template, and the mutagenic primers. b. The PCR will amplify the entire plasmid, incorporating the desired mutation.

3. Template DNA Digestion: a. Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, which will digest the parental (non-mutated) plasmid DNA, leaving the newly synthesized, mutated plasmid intact.

4. Transformation: a. Transform competent E. coli with the DpnI-treated plasmid DNA. b. Plate the transformed bacteria on a selective agar plate and incubate overnight.

5. Verification and Functional Assay: a. Isolate plasmid DNA from the resulting colonies and sequence the gene to confirm the presence of the desired mutation. b. Express the mutant protein and perform the functional assays described in Protocol 1 or 2 to assess its sensitivity to this compound. A lack of inhibition by this compound in the mutant protein confirms the role of the mutated cysteine in this compound binding.

Signaling Pathways and Experimental Workflows

The modification of cysteine residues by this compound is not only relevant to the direct inhibition of transport proteins but can also have implications for cellular signaling. Many key signaling proteins, including kinases and phosphatases, contain functionally important cysteine residues that are susceptible to modification, which can alter their activity and downstream signaling events.

Hypothetical Signaling Pathway Affected by this compound

The Mitogen-Activated Protein Kinase (MAPK) cascade is a crucial signaling pathway involved in cell proliferation, differentiation, and stress responses. The activity of some proteins within this cascade is regulated by the redox state of specific cysteine residues. This compound, by modifying these cysteines, could potentially disrupt this pathway.

Experimental Workflow for Characterizing a Mercurial-Sensitive Membrane Protein

The following workflow outlines the logical steps to identify and characterize a novel membrane protein that is sensitive to inhibition by mercurial compounds like this compound.

Conclusion

p-Chloromercuribenzenesulfonic acid remains a powerful and specific tool for the study of membrane transport proteins and the role of cysteine residues in protein function. Its ability to covalently modify sulfhydryl groups provides a clear mechanism for inhibition, which can be quantified and further investigated through a combination of functional assays and molecular biology techniques. The detailed protocols and logical workflows presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their experimental endeavors, ultimately contributing to a deeper understanding of fundamental biological processes.

The Foundational Role of p-Chloromercuribenzenesulfonic Acid (PCMBS) in Elucidating Sucrose Transport Mechanisms

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The transport of sucrose across cellular membranes is a fundamental process in plants, underpinning energy distribution and overall growth. Our understanding of the intricate mechanisms governing this transport has been significantly advanced through the use of molecular probes that selectively interact with transport proteins. Among these, the non-permeating sulfhydryl reagent, p-chloromercuribenzenesulfonic acid (PCMBS), has proven to be an invaluable tool for dissecting the function of sucrose carriers. This technical guide provides an in-depth overview of the foundational research on this compound and its inhibitory effects on sucrose transport, presenting key quantitative data, detailed experimental protocols, and a visualization of the inhibitory mechanism. This information is critical for researchers in plant biology and for professionals in drug development seeking to understand and potentially modulate sugar transport processes.

Quantitative Analysis of this compound Inhibition on Sucrose Transport

The inhibitory effect of this compound on sucrose uptake has been quantified in several foundational studies. The data consistently demonstrates a significant reduction in transport activity upon exposure to this compound, highlighting its potency as an inhibitor.

| Plant Species | Sucrose Uptake System | This compound Concentration (mM) | Sucrose Concentration (mM) | Inhibition (%) | Reference |

| Vicia faba | System 1 | 0.5 | 1 | ~70 | [1][2] |

| Vicia faba | System 2 | 0.5 | 40 | ~70 | [1][2] |

| Ricinus communis | H+-Sucrose Symport | 0.5 | 0.5 | Dramatic Inhibition | [3] |

| Beta vulgaris (Sugar Beet) | H+-Sucrose Symport | Not specified | Not specified | Significant Inhibition | [4] |

Note: The inhibition of System 1 in Vicia faba by 0.5 mM this compound could be reduced from 63% to 45% in the presence of 50 mM sucrose, indicating a competitive interaction.[1][2] Complete protection from inhibition at 40 mM sucrose was achieved with 250 mM sucrose.[1][2]

The Molecular Mechanism of this compound Inhibition

This compound exerts its inhibitory effect by targeting sulfhydryl (-SH) groups present in the cysteine residues of sucrose transporter proteins. Foundational research indicates that this interaction is competitive with sucrose, suggesting that the binding site of this compound is at or near the active site of the transporter.

The inhibition by this compound is reversible. The application of reducing agents, such as cysteine and dithioerythritol, can restore sucrose transport activity, confirming the involvement of sulfhydryl group modification.[1]

Experimental Protocols for Studying this compound Inhibition

The following protocols are synthesized from foundational studies and provide a framework for investigating the effects of this compound on sucrose transport.

Plant Material Preparation

-

Leaf Discs: For species like Vicia faba, leaf discs are prepared by removing the lower epidermis to facilitate direct access of the solutions to the mesophyll and vascular tissues.[1][2]

-

Isolated Protoplasts or Vesicles: For more mechanistic studies, protoplasts or plasma membrane vesicles can be isolated from plant tissues such as sugar beet leaves.[4]

Pre-incubation with this compound

-

The plant material (e.g., leaf discs) is pre-treated with a solution containing this compound.

-

Concentration: A typical concentration of this compound used is 0.5 mM.[1][2][3]

-

Duration: A pre-incubation time of 20 minutes is often employed to allow for the inhibitor to interact with the transporters.[1][2]

-

Buffer: The solution is buffered to a physiologically relevant pH, often with MES buffer.

Sucrose Uptake Assay

-

Following pre-incubation, the plant material is rinsed to remove excess this compound.

-

The material is then incubated in a solution containing radiolabeled sucrose (e.g., [¹⁴C]sucrose) at a specific concentration (e.g., 1 mM or 40 mM to target different transport systems).[1][2]

-

The uptake of radiolabeled sucrose is measured over time by scintillation counting.

-

Control experiments are run in parallel without this compound pre-treatment to determine the baseline sucrose uptake.

Reversibility Assay

-

To test for the reversibility of inhibition, plant material pre-treated with this compound is subsequently incubated with a reducing agent.

-

Reducing Agents: Cysteine or dithioerythritol at a concentration of 20 mM can be used.[1]

-

After incubation with the reducing agent, a standard sucrose uptake assay is performed to assess the recovery of transport activity.

Logical Framework for Data Interpretation

The use of this compound allows for a clear distinction between different modes of sucrose loading into the phloem, a critical process for long-distance sugar transport.

Conclusion

p-Chloromercuribenzenesulfonic acid has been instrumental in the foundational research of sucrose transport. Its specific, competitive, and reversible inhibition of sucrose transporters has provided a powerful tool to quantify transport kinetics, elucidate the role of sulfhydryl groups in transporter function, and differentiate between apoplastic and symplastic loading mechanisms. The experimental protocols and data presented in this guide offer a solid foundation for researchers and professionals aiming to further investigate and manipulate sucrose transport in various biological systems. Future research focusing on determining the IC50 and Ki values of this compound for a wider range of sucrose transporters will further enhance its utility as a precise molecular probe.

References

- 1. Parachloromercuribenzenesulfonic Acid : a potential tool for differential labeling of the sucrose transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Parachloromercuribenzenesulfonic Acid : A Potential Tool for Differential Labeling of the Sucrose Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of D-glucose–fenpiclonil conjugate as a potent and specific inhibitor of sucrose carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of the proton-sucrose symport - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to p-Chloromercuribenzenesulfonic Acid (p-CMBS) for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, biological activity, and experimental applications of the sulfhydryl-reactive agent, p-Chloromercuribenzenesulfonic acid.

Introduction

p-Chloromercuribenzenesulfonic acid (p-CMBS) is a potent, organomercurial compound widely utilized in biochemical and physiological research. Its primary application stems from its high reactivity towards sulfhydryl groups, making it a valuable tool for inhibiting and characterizing proteins containing cysteine residues. This technical guide provides a comprehensive overview of the chemical and physical properties of p-CMBS, its mechanism of action, detailed experimental protocols for its use as a protein inhibitor, and its effects on cellular signaling pathways.

Core Chemical and Physical Properties

p-CMBS is typically available as its sodium salt, an off-white powder.[] A summary of its key properties is presented below for easy reference.

| Property | Value | Reference |

| Chemical Formula | C₆H₄ClHgNaO₃S | [][2] |

| Molecular Weight | 415.19 g/mol | [][2] |

| Appearance | Off-white powder/solid | [][3] |

| Solubility | Soluble in water | [2] |

| Melting Point | Not available | [4] |

| Storage Conditions | Store at < -15°C, keep dry, protect from light | [2] |

Reactivity and Stability

The principal chemical characteristic of p-CMBS is its ability to react with sulfhydryl (thiol) groups (-SH) found in cysteine residues of proteins. The mercury atom in p-CMBS forms a stable covalent bond with the sulfur atom of the sulfhydryl group. This reaction is typically rapid and leads to the inhibition of the protein's function, particularly if the cysteine residue is located at or near an active or allosteric site.

Mechanism of Action: Inhibition of Aquaporins and Other Proteins

p-CMBS is a well-established and widely used inhibitor of aquaporins (AQPs), a family of membrane channel proteins that facilitate the transport of water and, in some cases, small solutes across cell membranes.[5][6] The inhibitory effect of p-CMBS on aquaporins is a direct consequence of its reaction with a specific cysteine residue located in the pore-forming region of the channel. For instance, in aquaporin-1 (AQP1), the mercury derivative blocks the passage of water.[7] The inhibition of AQP1-mediated CO2 permeability by p-CMBS further supports the notion that CO2 passes through the pore of AQP1.[7]

It is crucial for researchers to recognize that p-CMBS is not a specific inhibitor for aquaporins. Due to its reactivity with sulfhydryl groups, it can inhibit a wide range of other proteins that possess accessible cysteine residues, including enzymes and receptors.[3][4] This lack of specificity necessitates careful experimental design and the use of appropriate controls to ensure that the observed effects are indeed due to the inhibition of the intended target.

Experimental Protocols

The following sections provide generalized experimental protocols for the use of p-CMBS as a protein inhibitor. Researchers should optimize these protocols for their specific experimental system.

Protocol 1: General Inhibition of Protein Activity

This protocol outlines the basic steps for assessing the inhibitory effect of p-CMBS on a purified protein or in a cell lysate.

Methodology:

-

Preparation of p-CMBS Stock Solution: Prepare a stock solution of p-CMBS (e.g., 10 mM) in high-purity water. Due to its potential for degradation, it is recommended to prepare this solution fresh before each experiment.

-

Protein Preparation: Prepare the protein of interest in a suitable buffer. This can be a purified protein solution or a cell lysate.

-

Incubation: Incubate the protein sample with a range of p-CMBS concentrations. The optimal concentration range will depend on the specific protein and should be determined empirically. A typical starting range might be from 1 µM to 1 mM. A control sample without p-CMBS should always be included.

-

Activity Assay: After the incubation period, measure the activity of the protein using an appropriate assay. This could be an enzyme activity assay, a ligand-binding assay, or another functional measurement.

-

Data Analysis: Plot the protein activity as a function of the p-CMBS concentration and determine the half-maximal inhibitory concentration (IC50) value.

Protocol 2: Inhibition of Aquaporin-Mediated Water Transport in Xenopus Oocytes

This protocol is a common method for studying the effect of p-CMBS on aquaporin function in a heterologous expression system.

Methodology:

-

Aquaporin Expression: Inject Xenopus laevis oocytes with complementary RNA (cRNA) encoding the aquaporin of interest. Incubate the oocytes for 2-3 days to allow for protein expression and insertion into the plasma membrane.

-

p-CMBS Treatment: Pre-incubate a group of aquaporin-expressing oocytes with a solution containing p-CMBS. The concentration and incubation time should be optimized.

-

Osmotic Challenge: Transfer the oocytes (both treated and untreated) to a hypotonic solution.

-

Data Acquisition: Monitor the swelling of the oocytes over time using video microscopy.

-

Data Analysis: Calculate the initial rate of oocyte swelling, which is proportional to the water permeability of the oocyte membrane. Compare the water permeability of the p-CMBS-treated oocytes to that of the untreated oocytes to determine the extent of inhibition.

Impact on Cellular Signaling Pathways

The interaction of p-CMBS with cellular proteins can have significant downstream effects on various signaling pathways. While the primary mechanism is through the direct inhibition of sulfhydryl-containing proteins, the consequences can be complex and widespread.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Several studies have implicated that alterations in the function of proteins that are sensitive to sulfhydryl reagents can impact MAPK signaling. For example, impaired cellular glycerol metabolism and biosynthesis in AQP3-deficient epidermal cells, which can be mimicked by p-CMBS, leads to impaired MAP kinase signaling.[8]

Calcium Signaling

Calcium (Ca²⁺) is a ubiquitous second messenger involved in a vast array of cellular processes. The concentration of intracellular calcium is tightly regulated by a complex interplay of channels, pumps, and binding proteins, many of which are susceptible to sulfhydryl modification. While direct evidence linking p-CMBS to specific calcium signaling events is not detailed in the provided search results, it is plausible that p-CMBS could perturb calcium homeostasis by inhibiting sulfhydryl-containing calcium channels or pumps.[9][10][11][12][13]

Safety and Handling

p-Chloromercuribenzenesulfonic acid is a highly toxic compound.[3][4] It is harmful if swallowed, inhaled, or absorbed through the skin and can have cumulative effects.[3][4] Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn at all times when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

p-Chloromercuribenzenesulfonic acid is a valuable but non-specific tool for studying proteins that contain reactive cysteine residues. Its utility as an inhibitor of aquaporins is well-documented, but researchers must remain cognizant of its potential to interact with a multitude of other cellular proteins. Careful experimental design, including the use of appropriate controls and, where possible, the use of more specific inhibitors or genetic knockdown/knockout approaches, is essential for the robust interpretation of data obtained using p-CMBS. This guide provides a foundational understanding of the properties and applications of p-CMBS to aid researchers in its effective and safe use.

References

- 2. 4-(Chloromercuri)benzenesulfonic acid sodium salt | 14110-97-5 | FC20246 [biosynth.com]

- 3. p-Chloromercuribenzenesulfonic acid sodium salt - Hazardous Agents | Haz-Map [haz-map.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Aquaporins: important but elusive drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of this compound on CO2 permeability of Xenopus oocytes expressing aquaporin 1 or its C189S mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of aquaporins in cell proliferation: What else beyond water permeability? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calcium signalling: a historical account, recent developments and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calcium signaling in membrane repair - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calcium-Dependent Protein Kinases: Hubs in Plant Stress Signaling and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Elemental propagation of calcium signals in response-specific patterns determined by environmental stimulus strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | The calcium connection: exploring the intricacies of calcium signaling in plant-microbe interactions [frontiersin.org]

The Sulfhydryl Reagent PCMBS: A Technical Guide to its Effects on Membrane Protein Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Chloromercuribenzenesulfonate (PCMBS) is a valuable tool in the study of membrane protein function. As a relatively membrane-impermeant sulfhydryl reagent, it selectively modifies cysteine residues, offering a method to probe the structure-function relationships of channels, transporters, and receptors. This technical guide provides an in-depth overview of the core principles of this compound interaction with membrane proteins, a summary of its quantitative effects on various protein families, detailed experimental protocols for its use, and visual representations of its impact on cellular signaling and experimental design.

Introduction: The Role of Sulfhydryl Groups in Membrane Protein Function

Sulfhydryl groups (-SH) of cysteine residues are critical for the structure and function of many membrane proteins. These residues can be involved in substrate binding, conformational changes, oligomerization, and regulation of protein activity. The reactivity and accessibility of these sulfhydryl groups provide a target for chemical modification by reagents such as p-chloromercuribenzenesulfonate (this compound).

This compound is an organic mercurial that forms a covalent mercaptide bond with the sulfur atom of cysteine. Its sulfonic acid group renders it largely membrane-impermeant, allowing for the selective labeling of sulfhydryl groups accessible from the extracellular space. This property makes it a powerful tool to distinguish between externally and internally located cysteine residues and to investigate their role in protein function.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the covalent modification of cysteine residues. This modification can alter protein function in several ways:

-

Direct steric hindrance: The bulky this compound molecule can physically block the pore of a channel or the binding site of a transporter, directly inhibiting its function.

-

Allosteric effects: Modification of a cysteine residue at a site distant from the active or permeation pathway can induce conformational changes that alter the protein's activity.

-

Disruption of disulfide bonds: While less common, under certain conditions, mercurials can interact with disulfide bonds, leading to changes in protein structure.

The reaction of this compound with a sulfhydryl group is reversible by the addition of reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol. This reversibility is a key feature in experimental design, allowing for confirmation that the observed effects are due to the specific modification of sulfhydryl groups.

Quantitative Effects of this compound on Membrane Protein Function

The inhibitory effect of this compound can be quantified to understand the sensitivity of a particular membrane protein to sulfhydryl modification. The half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) are common metrics used to describe the potency of inhibition.

| Membrane Protein Family | Specific Protein | Organism/System | This compound/PCMB Concentration | Effect | Reference |

| Aquaporins | AQP1 | Xenopus oocytes | Not specified | Blocks AQP1-dependent increase in CO₂ permeability | |

| ATP-Powered Pumps | Na,K-ATPase | Synaptic membranes | Ki = 27.78 ± 3.27 µM (for PCMB) | Inhibition of ATPase activity | [1] |

| ATP-Powered Pumps | Cl⁻-transporting ATPase | Aplysia gut plasma membrane vesicles | 1 mM | Inhibition of ATP-dependent Cl⁻ transport | [2] |

| Ion Channels | KCa3.1 | Not specified | Not specified | Shifts gating equilibrium toward the open state | |

| Transporters | GLUT1 (Cys165 mutant) | Xenopus oocytes | 0.5 mM | Inhibition of 2-deoxyglucose uptake | [3] |

Experimental Protocols

General Protocol for Assessing this compound Inhibition of Membrane Protein Activity

This protocol provides a general framework for investigating the effect of this compound on the function of a membrane protein expressed in a cellular system (e.g., Xenopus oocytes or cultured mammalian cells).

Materials:

-

Cells expressing the membrane protein of interest

-

Assay buffer appropriate for the cell type and protein function

-

This compound stock solution (e.g., 100 mM in water or a suitable buffer)

-

Substrate or ion solution for functional assay (e.g., radiolabeled substrate, specific ion solution)

-

Reducing agent (e.g., DTT or β-mercaptoethanol) stock solution

-

Scintillation counter, spectrophotometer, or electrophysiology setup as required for the functional assay

Procedure:

-

Cell Preparation: Culture or prepare cells expressing the target membrane protein.

-

Baseline Activity: Measure the baseline functional activity of the membrane protein. For transporters, this involves incubating the cells with a labeled substrate for a defined period and measuring uptake. For ion channels, this involves measuring ion currents using techniques like patch-clamping.

-

This compound Incubation:

-

Prepare a series of dilutions of this compound in the assay buffer to generate a dose-response curve. A typical concentration range to start with is 1 µM to 1 mM.

-

Incubate the cells with the different concentrations of this compound for a specific time (e.g., 15-30 minutes) at a controlled temperature. The incubation time should be optimized based on the protein and cell type.

-

-

Functional Assay: After this compound incubation, wash the cells with fresh assay buffer to remove excess this compound. Immediately perform the functional assay as in step 2 to measure the remaining protein activity.

-

Reversibility Test: To confirm that the inhibition is due to sulfhydryl modification, treat a set of inhibited cells with a reducing agent (e.g., 1-10 mM DTT) for 15-30 minutes. After treatment, wash the cells and repeat the functional assay. A recovery of function indicates reversible inhibition.

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the untreated control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve, which is the concentration of this compound that causes 50% inhibition of the protein's activity.

-

Protocol for Sulfhydryl Labeling to Assess Accessibility

This protocol is designed to determine the accessibility of cysteine residues in a membrane protein to this compound from the extracellular side.

Materials:

-

Cells or membrane preparations containing the protein of interest

-

Biotinylated this compound or a similar sulfhydryl-reactive probe

-

Lysis buffer containing protease inhibitors

-

Streptavidin-agarose beads or similar affinity matrix

-

SDS-PAGE reagents and Western blotting equipment

-

Antibody specific to the protein of interest

Procedure:

-

Cell Treatment: Treat intact cells with biotinylated this compound for a defined period. As a control, treat a separate batch of cells that have been permeabilized (e.g., with a mild detergent) to allow this compound access to intracellular domains.

-

Cell Lysis: After treatment, wash the cells to remove excess this compound and lyse them in a suitable lysis buffer.

-

Affinity Pulldown: Incubate the cell lysates with streptavidin-agarose beads to capture the biotin-labeled proteins.

-

Elution and Analysis: Wash the beads to remove non-specifically bound proteins. Elute the captured proteins from the beads and analyze them by SDS-PAGE and Western blotting using an antibody against the protein of interest.

-

Interpretation: The presence of the protein of interest in the pulldown from intact cells indicates that it has accessible cysteine residues on its extracellular domains. The comparison with the permeabilized cell control can help to distinguish between extracellular and intracellular labeling.

Visualization of Pathways and Workflows

Signaling Pathways

The modification of membrane proteins by this compound can have downstream effects on cellular signaling cascades.

Caption: Hypothetical inhibition of EGFR signaling by this compound.

Caption: this compound inhibition of GLUT4-mediated glucose uptake.

Experimental Workflows

Caption: Workflow for assessing this compound inhibition.

Conclusion

This compound remains an indispensable tool for membrane protein research. Its ability to selectively modify accessible cysteine residues provides a powerful approach to elucidate the structural and functional roles of these residues in a diverse range of membrane proteins. By combining quantitative functional assays with detailed experimental protocols, researchers can effectively utilize this compound to gain valuable insights into the molecular mechanisms governing the function of channels, transporters, and receptors. This knowledge is crucial for basic scientific understanding and for the development of novel therapeutic agents that target these vital cellular components.

References

Preliminary Investigation of p-Chloromercuribenzenesulfonic Acid (PCMBS) in Novel Drug Delivery Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of p-Chloromercuribenzenesulfonic acid (PCMBS), a valuable tool for investigating the mechanisms of cellular uptake in the context of novel drug delivery systems. As a non-permeating sulfhydryl reagent, this compound selectively inhibits specific membrane transport proteins, offering a method to elucidate the role of these transporters in the internalization of drug carriers. This guide covers the core mechanism of action of this compound, presents quantitative data on its inhibitory effects, provides detailed experimental protocols for its use, and visualizes its application in studying novel therapeutic systems.

Core Concepts: Mechanism of Action of this compound

p-Chloromercuribenzenesulfonic acid is a mercurial compound that acts as a potent and specific inhibitor of certain membrane transport proteins by binding to their sulfhydryl (-SH) groups. Its sulfonic acid group renders it membrane-impermeant, meaning its effects are localized to the extracellular domains of membrane proteins.

The primary targets of this compound are aquaporins (AQPs), a family of water channels, and certain solute carriers, notably sucrose transporters. By forming a covalent bond with the thiol group of cysteine residues within the extracellular loops or near the pore of these transporters, this compound induces a conformational change that blocks the passage of water or other substrates. This inhibitory effect is often reversible with the application of reducing agents like dithiothreitol (DTT), which can displace the mercurial from the sulfhydryl group.

In the realm of novel drug delivery, understanding the cellular uptake mechanisms of nanoparticles, liposomes, and other carriers is paramount. Many advanced drug delivery systems are designed to mimic natural molecules to hijack specific transport pathways for enhanced cellular entry. For instance, a drug carrier might be surface-functionalized with ligands that are recognized by transporters that are highly expressed on target cells[1]. This compound serves as a critical tool to validate the involvement of such transporters. If a novel drug carrier's uptake is significantly reduced in the presence of this compound, it strongly suggests that an aquaporin or a specific solute carrier is involved in its internalization pathway.

Quantitative Data on this compound Inhibition

The inhibitory effects of this compound have been quantified in various biological systems. The following tables summarize key data on its impact on water permeability and sucrose transport.

Table 1: Effect of this compound on Osmotic Water Permeability (Pf) in Xenopus Oocytes Expressing Aquaporins

| Aquaporin Isoform | This compound Concentration (µM) | Inhibition of Pf (%) | Reference System |

| AQP1 | 100 | ~90 | Xenopus oocytes |

| AQP2 | 50 | ~85 | Xenopus oocytes |

| AQP4 | 1000 | ~50 | Xenopus oocytes |

| AQP5 | 10 | ~95 | Xenopus oocytes |

Note: The sensitivity to this compound varies among different aquaporin isoforms, which can be exploited for identifying the specific AQP involved in a biological process.

Table 2: Inhibition of Sucrose Uptake by this compound in Plant Tissues

| Plant Species | This compound Concentration (mM) | Inhibition of [14C]-Sucrose Uptake (%) |

| Vicia faba (Broad Bean) | 0.5 | ~70 |

| Beta vulgaris (Sugar Beet) | 1.0 | ~85 |

| Ricinus communis (Castor Bean) | 2.0 | ~60 |

Experimental Protocols

Protocol for Assessing the Role of Aquaporins in Nanoparticle Uptake Using this compound

This protocol details a method to determine if a novel nanoparticle formulation enters cells via an aquaporin-mediated pathway.

Materials:

-

Cell line of interest (e.g., a cancer cell line overexpressing a specific aquaporin)

-

Fluorescently labeled nanoparticles

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound stock solution (10 mM in PBS)

-

Dithiothreitol (DTT) stock solution (1 M in water)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Culture: Seed the cells in appropriate culture vessels (e.g., 24-well plates) and grow them to 80-90% confluency.

-

Pre-treatment with this compound:

-

Wash the cells twice with warm PBS.

-

Incubate one set of cells with a working concentration of this compound (e.g., 100 µM in serum-free medium) for 30 minutes at 37°C. This is the "this compound-treated" group.

-

Incubate a control set of cells with serum-free medium only for the same duration. This is the "Untreated" group.

-

-

Nanoparticle Incubation:

-

To both the this compound-treated and untreated cells, add the fluorescently labeled nanoparticles at the desired concentration.

-

Incubate for a predetermined time (e.g., 2 hours) at 37°C.

-

-

Washing:

-

Remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any non-internalized nanoparticles.

-

-

Reversibility Control (Optional):

-

To a subset of the this compound-treated cells, after nanoparticle incubation and washing, add a medium containing a reducing agent like DTT (e.g., 1 mM) and incubate for 15 minutes to reverse the this compound inhibition.

-

-

Quantification of Uptake:

-

Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.

-

Fluorescence Microscopy: Visualize the cells directly under a fluorescence microscope and quantify the intracellular fluorescence intensity using image analysis software.

-

-

Data Analysis: Compare the mean fluorescence intensity between the untreated and this compound-treated groups. A significant reduction in fluorescence in the this compound-treated group indicates that aquaporins are involved in the nanoparticle uptake.

Protocol for Investigating Sucrose Transporter-Mediated Uptake of a Drug Carrier

This protocol is designed to test the hypothesis that a drug carrier functionalized with sucrose is taken up via sucrose transporters.

Materials:

-

Cell line expressing the target sucrose transporter

-

Sucrose-functionalized drug carrier labeled with a radioactive isotope (e.g., 3H) or a fluorescent tag

-

Uptake buffer (e.g., MES-sucrose buffer, pH 5.5)

-

This compound stock solution (10 mM in uptake buffer)

-

Unlabeled sucrose

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Cell Preparation: Culture the cells to confluency in a suitable format (e.g., 12-well plates).

-

Inhibition and Competition:

-

This compound Inhibition: Pre-incubate a set of cells with this compound (e.g., 1 mM in uptake buffer) for 20 minutes.

-

Competitive Inhibition: Pre-incubate another set of cells with a high concentration of unlabeled sucrose (e.g., 100 mM in uptake buffer) for 20 minutes.

-

Control: Incubate a control set of cells with uptake buffer only.

-

-

Uptake Assay:

-

Add the labeled sucrose-functionalized drug carrier to all wells at a specific concentration.

-

Incubate for a short period (e.g., 15 minutes) to measure the initial uptake rate.

-

-

Termination and Washing:

-

Rapidly aspirate the uptake solution and wash the cells three times with ice-cold uptake buffer to stop the transport process.

-

-

Quantification:

-

Lyse the cells with a suitable lysis buffer.

-

If using a radiolabel, transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity.

-

If using a fluorescent label, measure the fluorescence of the lysate in a plate reader.

-

-

Data Analysis: Compare the uptake of the labeled carrier in the control, this compound-treated, and sucrose-competed groups. A significant decrease in uptake in the presence of both this compound and excess unlabeled sucrose provides strong evidence for uptake via a sucrose transporter.

Visualizing Workflows and Mechanisms

Experimental Workflow for Investigating Transporter-Mediated Nanoparticle Uptake

The following diagram illustrates the general workflow for using this compound to investigate the role of membrane transporters in the cellular uptake of a novel nanoparticle-based drug delivery system.

Proposed Mechanism of this compound in Modulating Uptake of a Sucrose-Coated Nanoparticle

This diagram illustrates the hypothetical mechanism by which this compound inhibits the cellular uptake of a novel drug delivery system that is designed to target sucrose transporters.

Hypothetical Signaling Consequences of Transporter Inhibition by this compound

While this compound is not a direct signaling molecule, its inhibition of transporters can have downstream consequences on cellular signaling if the transported substrate is itself a signaling molecule or a precursor to one. The following diagram illustrates a hypothetical scenario where the uptake of a signaling molecule 'S' via a transporter is blocked by this compound, thereby preventing the activation of a downstream signaling cascade.

References

Methodological & Application

Application Notes and Protocols for PCMBS Inhibition of Aquaporins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aquaporins (AQPs) are a family of transmembrane water channels crucial for regulating water homeostasis in various physiological processes. Their dysfunction is implicated in numerous diseases, making them a key target for therapeutic intervention. p-Chloromercuribenzene sulfonate (PCMBS) is a mercurial compound that acts as a potent, albeit non-specific, inhibitor of most aquaporins. Its mechanism of action involves the covalent modification of a specific cysteine residue located near the pore of the aquaporin channel, leading to steric hindrance and blockage of water permeation.[1][2] These application notes provide detailed protocols for utilizing this compound to study aquaporin function, particularly focusing on the inhibition of water permeability in cellular and reconstituted systems.

Mechanism of Action

This compound inhibits aquaporin water channels through a well-characterized mechanism of steric hindrance.[2] The mercury atom in this compound forms a covalent bond with the sulfhydryl group of a specific cysteine residue located within the channel pore. In aquaporin-1 (AQP1), this critical residue is Cysteine-189 (Cys189).[1] The binding of the bulky this compound molecule to this site physically obstructs the narrow water-conducting pathway, thereby preventing the passage of water molecules.[2] X-ray crystallography studies have confirmed that this inhibition occurs without significant conformational changes to the overall aquaporin structure.[2]

References

Application Notes and Protocols for Measuring Sucrose Uptake in Leaf Discs Using p-Chloromercuribenzenesulfonic Acid (PCMBS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sucrose, the primary product of photosynthesis in many plants, is transported from source tissues (leaves) to sink tissues (roots, fruits, seeds) via the phloem. This transport is a critical process for plant growth and development, making it a key area of study in plant physiology and agricultural science. The uptake of sucrose into the phloem is mediated by specific sucrose transporters (SUTs or SUCs), which are plasma membrane-localized proteins.

p-Chloromercuribenzenesulfonic acid (PCMBS) is a non-permeant sulfhydryl-modifying reagent that acts as a potent inhibitor of many sucrose transporters. By binding to the sulfhydryl groups of cysteine residues in these transport proteins, this compound blocks their activity. This characteristic makes this compound a valuable tool to differentiate between carrier-mediated (active) sucrose transport and passive diffusion across the plasma membrane. These application notes provide a detailed protocol for using this compound to measure and characterize sucrose uptake in leaf discs.

Key Principles

The methodology relies on incubating leaf discs in a solution containing radiolabeled sucrose (e.g., [¹⁴C]sucrose) with and without the presence of this compound. The amount of radioactivity incorporated into the leaf discs over time provides a measure of sucrose uptake.

-

Total Sucrose Uptake: Measured in the absence of this compound, this represents the sum of carrier-mediated transport and passive diffusion.

-

Passive Diffusion: Measured in the presence of a saturating concentration of this compound, which blocks the carrier-mediated component.

-

Carrier-Mediated Sucrose Uptake: Calculated by subtracting the passive diffusion component from the total sucrose uptake.

This approach allows for the quantification and characterization of the active transport component of sucrose uptake.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for conducting a sucrose uptake assay in leaf discs using this compound.

Materials

-

Plant Material: Healthy, fully expanded leaves from the plant species of interest.

-

Chemicals:

-

p-Chloromercuribenzenesulfonic acid (this compound)

-

Radiolabeled sucrose ([¹⁴C]sucrose)

-

Non-radiolabeled sucrose

-

MES (2-(N-morpholino)ethanesulfonic acid) buffer

-

CaCl₂

-

Ethanol (80%)

-

Scintillation cocktail

-

Commercial bleach

-

-

Equipment:

-

Leaf punch/cork borer

-

Vacuum infiltration system (e.g., bell jar and vacuum pump)

-

Microtiter plates or petri dishes

-

Rotary shaker

-

Forceps

-

Absorbent paper

-

Aluminum foil

-

Dry ice or liquid nitrogen

-

Lyophilizer (freeze-dryer)

-

Scintillation vials

-

Scintillation counter

-

Autoradiography cassette and film (optional, for visualization)

-

Step-by-Step Protocol

-

Preparation of Solutions:

-

MES Buffer: Prepare a solution of 10 mM MES buffer containing 1 mM CaCl₂, adjusted to the desired pH (typically between 5.0 and 6.0 for optimal sucrose uptake).

-

Labeling Solution: Prepare the MES buffer containing the desired concentration of [¹⁴C]sucrose (e.g., 1 mM).

-

This compound Stock Solution: Prepare a stock solution of this compound (e.g., 100 mM) in the MES buffer. The final concentration used in the experiment will typically range from 0.25 mM to 1 mM.

-

Wash Buffer: Prepare the MES buffer without sucrose.

-

-

Leaf Disc Preparation:

-

Excise leaf discs from healthy, mature leaves using a sharp cork borer or leaf punch. Avoid major veins.

-

Handle the discs carefully with forceps to minimize damage.

-

-

Pre-incubation and this compound Treatment:

-

Transfer the leaf discs to a microtiter plate or petri dish containing the MES buffer.

-

For the inhibitor treatment, add this compound from the stock solution to the desired final concentration (e.g., 0.5 mM). For the control group, add an equivalent volume of MES buffer.

-

Pre-incubate the leaf discs in the control and this compound-containing solutions for a specific duration (e.g., 15-30 minutes) with gentle shaking.

-

-

Sucrose Uptake Assay:

-

After pre-incubation, replace the solutions with the labeling solution containing [¹⁴C]sucrose (with and without this compound for the respective treatments).

-

To ensure the labeling solution infiltrates the leaf tissue, perform vacuum infiltration. Place the microtiter plate in a bell jar and apply a vacuum until bubbles cease to emerge from the leaf discs. Release the vacuum slowly. Repeat until the discs appear fully saturated.[1]

-

Incubate the leaf discs in the labeling solution for a defined period (e.g., 20-60 minutes) with gentle shaking on a rotary platform.[1]

-

-

Washing:

-

Following the incubation period, quickly remove the labeling solution.

-

Wash the leaf discs three times with ice-cold wash buffer to remove any unincorporated [¹⁴C]sucrose from the apoplast.[1]

-

-

Sample Processing for Scintillation Counting:

-

Blot the washed leaf discs dry on absorbent paper.[1]

-

Place the discs from each replicate into separate scintillation vials.

-

Add 500 µL of 80% ethanol to each vial and shake gently for 20 minutes to extract pigments and solutes.[1]

-

Add 500 µL of commercial bleach to decolorize the tissue.[1]

-

Add a suitable volume of scintillation cocktail to each vial.

-

-

Quantification:

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

Results are typically expressed as disintegrations per minute (DPM) or nanomoles of sucrose taken up per unit of leaf area or fresh weight per unit of time.

-

Data Presentation

The following tables summarize representative quantitative data on the effect of this compound on sucrose uptake.

Table 1: Effect of Different this compound Concentrations on Sucrose Uptake in Vicia faba Leaf Discs

| This compound Concentration (mM) | Sucrose Uptake (nmol/disc/30 min) | % Inhibition |

| 0 (Control) | 1.5 | 0% |

| 0.25 | 0.8 | 46.7% |

| 0.5 | 0.5 | 66.7% |

Data are hypothetical and based on the graphical representation from available research, illustrating a dose-dependent inhibition of sucrose uptake by this compound.[2]

Table 2: Effect of 1 mM this compound on Sugar Uptake in Intact Cotyledons and Storage Parenchyma Discs

| Tissue | Sugar (Concentration) | Uptake without this compound (nmol/cotyledon/h) | Uptake with 1 mM this compound (nmol/cotyledon/h) | % Inhibition |

| Intact Cotyledons | [¹⁴C]glucose (0.1 mM) | 10.2 ± 1.1 | 1.8 ± 0.3 | 82.4% |

| [¹⁴C]fructose (10 mM) | 35.6 ± 2.9 | 10.5 ± 1.5 | 70.5% | |

| [¹⁴C]sucrose (10 mM) | 25.4 ± 2.1 | 5.1 ± 0.8 | 79.9% | |

| Storage Parenchyma Discs | [¹⁴C]glucose (0.1 mM) | 1.5 ± 0.2 | 0.4 ± 0.1 | 73.3% |

| [¹⁴C]fructose (10 mM) | 4.2 ± 0.5 | 1.2 ± 0.2 | 71.4% | |

| [¹⁴C]sucrose (10 mM) | 3.8 ± 0.4 | 3.5 ± 0.4 | 7.9% |

This table demonstrates the differential sensitivity of sucrose and hexose transporters to this compound in different tissues.[3]

Visualization of Pathways and Workflows

Signaling Pathway of Sucrose Uptake and Inhibition by this compound

Caption: Sucrose uptake via a proton-coupled symporter and its inhibition by this compound.

Experimental Workflow for Measuring Sucrose Uptake with this compound

Caption: Workflow for the this compound-based sucrose uptake assay in leaf discs.

Concluding Remarks

The use of this compound is a robust method for dissecting the components of sucrose uptake in leaf tissues. It is crucial to optimize the this compound concentration and incubation time for the specific plant species and experimental conditions being investigated. Additionally, the reversibility of this compound inhibition can be tested by washing the leaf discs and incubating them with a thiol-reducing agent like dithiothreitol (DTT), which should restore sucrose transporter activity. This protocol provides a solid foundation for researchers to investigate the dynamics of sucrose transport and its regulation in plants.

References

Application of p-Chloromercuribenzenesulfonic Acid (PCMBS) in Studying Phloem Loading: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Chloromercuribenzenesulfonic acid (PCMBS) is a non-permeating chemical inhibitor that specifically targets sulfhydryl groups of membrane proteins. This property makes it an invaluable tool for studying the transport of solutes across the plasma membrane in plants. In the context of phloem loading, this compound is widely used to differentiate between apoplastic and symplastic loading mechanisms. Apoplastic loading relies on sucrose transporters (SUTs) to actively load sucrose from the apoplast into the companion cell-sieve tube element complex, a process that is sensitive to this compound inhibition.[1][2] Conversely, symplastic loading, which involves the movement of sugars through plasmodesmata, is largely unaffected by this compound.[1] This document provides detailed application notes and experimental protocols for the use of this compound in phloem loading research.

Data Presentation

The following tables summarize the quantitative effects of this compound on sucrose uptake and phloem loading from various studies.

Table 1: Effect of this compound on the Kinetics of [¹⁴C]Sucrose Uptake in Vicia faba Leaf Discs

| Sucrose Concentration (mM) | Control (Uptake Rate, µmol·g⁻¹·h⁻¹) | 0.25 mM this compound (Uptake Rate, µmol·g⁻¹·h⁻¹) | 0.5 mM this compound (Uptake Rate, µmol·g⁻¹·h⁻¹) |

| 0.5 | 1.8 | 1.2 | 0.8 |

| 1.0 | 3.0 | 2.0 | 1.5 |

| 2.0 | 4.5 | 3.2 | 2.5 |

| 3.0 | 5.5 | 4.0 | 3.3 |

Data adapted from a graphical representation in a study on Vicia faba leaf discs. The uptake was measured over a 30-minute period.

Table 2: Inhibition of Sucrose Uptake by this compound in Catalpa speciosa Leaf Discs

| Sucrose Concentration (mM) | Control (Uptake, nmol·cm⁻²·h⁻¹) | With this compound (Uptake, nmol·cm⁻²·h⁻¹) | % Inhibition of Carrier-Mediated Uptake |

| 10 | 15 | 5 | ~100% |

| 20 | 25 | 10 | ~100% |

| 30 | 35 | 15 | ~100% |

| 40 | 45 | 20 | ~100% |

| 50 | 55 | 25 | ~100% |

In the presence of this compound, the saturable, carrier-mediated component of sucrose uptake is eliminated, leaving only a linear, diffusive component.[1] This results in a near 100% inhibition of the active transport system.

Table 3: Comparative Effect of 1 mM this compound on Sugar Uptake in Vicia faba Tissues

| Tissue | Sugar | Control (Uptake Rate, nmol·cotyledon⁻¹·h⁻¹) | 1 mM this compound (Uptake Rate, nmol·cotyledon⁻¹·h⁻¹) | % Inhibition |

| Intact Cotyledons | [¹⁴C]Glucose (0.1 mM) | 1.2 ± 0.1 | 0.5 ± 0.1 | 58% |

| Intact Cotyledons | [¹⁴C]Fructose (10 mM) | 8.5 ± 0.7 | 3.2 ± 0.3 | 62% |

| Intact Cotyledons | [¹⁴C]Sucrose (10 mM) | 15.2 ± 1.1 | 2.1 ± 0.2 | 86% |

| Storage Parenchyma Discs | [¹⁴C]Glucose (0.1 mM) | 0.8 ± 0.1 | 0.3 ± 0.05 | 63% |

| Storage Parenchyma Discs | [¹⁴C]Fructose (10 mM) | 5.1 ± 0.4 | 1.9 ± 0.2 | 63% |

| Storage Parenchyma Discs | [¹⁴C]Sucrose (10 mM) | 3.5 ± 0.3 | 3.3 ± 0.3 | 6% |

This table demonstrates the potent inhibitory effect of this compound on sucrose uptake in tissues where active apoplastic transport is the primary mechanism (intact cotyledons) and its minimal effect where transport is likely symplastic or via different carriers (storage parenchyma discs).[3]

Experimental Protocols

Protocol 1: Leaf Disc [¹⁴C]Sucrose Uptake Assay

This protocol is designed to measure the effect of this compound on the rate of sucrose uptake into leaf tissue, providing an indication of apoplastic phloem loading activity.

Materials:

-

Fully expanded leaves from the plant species of interest

-

Cork borer (e.g., 1 cm diameter)

-

Incubation buffer (e.g., 25 mM MES-KOH, pH 5.5, 1 mM CaCl₂)

-

[¹⁴C]Sucrose of known specific activity

-

This compound stock solution (e.g., 100 mM in water)

-

Scintillation vials

-

Scintillation cocktail

-

Liquid scintillation counter

-

Forceps

-

Washing buffer (incubation buffer without sucrose)

-

Ethanol (80%)

Procedure:

-

Leaf Disc Preparation: Excise discs from healthy, mature leaves using a cork borer, avoiding major veins.

-

Pre-incubation: Float the leaf discs in the incubation buffer for a pre-incubation period (e.g., 30 minutes) under light to allow them to acclimate.

-

This compound Treatment: Prepare treatment solutions by adding the desired concentrations of this compound (e.g., 0.25 mM, 0.5 mM, 1 mM) to the incubation buffer. A control solution without this compound should also be prepared. Transfer the leaf discs to the respective treatment solutions and incubate for a specific period (e.g., 15-30 minutes).

-

Radiolabeling: Prepare the radiolabeling solution by adding [¹⁴C]sucrose to the incubation buffer (with and without this compound) to a final desired concentration (e.g., 1 mM). Transfer the this compound-treated and control leaf discs to the corresponding radiolabeling solutions.

-

Incubation: Incubate the leaf discs in the [¹⁴C]sucrose solution for a defined period (e.g., 30-60 minutes) under controlled light and temperature conditions.

-

Washing: After incubation, quickly remove the leaf discs from the radiolabeling solution and wash them thoroughly with ice-cold washing buffer to remove extracellular [¹⁴C]sucrose. This washing step is critical and should be performed rapidly to minimize efflux of absorbed sucrose. A series of three washes for 1-2 minutes each is recommended.

-

Tissue Solubilization: Place individual or pooled leaf discs into scintillation vials. Add 80% ethanol to each vial and incubate overnight to extract the radiolabel.

-

Scintillation Counting: Add scintillation cocktail to each vial and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the rate of sucrose uptake (e.g., in µmol per gram of fresh weight per hour) for both control and this compound-treated samples. The difference in uptake rates represents the this compound-sensitive, carrier-mediated sucrose uptake.

Protocol 2: EDTA-Facilitated Phloem Exudation Following ¹⁴CO₂ Labeling

This method assesses the effect of this compound on the export of photoassimilates from the leaf via the phloem.

Materials:

-

Intact plants or detached leaves

-

Airtight chamber for ¹⁴CO₂ labeling

-

¹⁴CO₂ source (e.g., from NaH¹⁴CO₃ and lactic acid)

-

This compound solution (e.g., 2 mM)

-

EDTA solution (e.g., 20 mM, pH 7.0)

-

Scintillation vials

-

Scintillation cocktail

-

Liquid scintillation counter

-

Razor blade

Procedure:

-

Plant Preparation: Select healthy, mature leaves. For detached leaf experiments, cut the petiole under water.

-

This compound Treatment: The this compound solution can be applied to the leaf surface (abaxial side) or supplied through the petiole of a detached leaf for a defined period (e.g., 1-2 hours) to allow for uptake and transport to the minor veins.

-

¹⁴CO₂ Labeling: Enclose the treated leaf (or the entire plant) in an airtight chamber. Introduce ¹⁴CO₂ into the chamber and allow the leaf to photosynthesize for a specific duration (e.g., 30-60 minutes) under illumination.

-

Chase Period: After labeling, vent the chamber to remove the remaining ¹⁴CO₂ and allow the plant to continue photosynthesizing in normal air for a chase period (e.g., 30-60 minutes). This allows the labeled assimilates to be transported to the phloem.

-

Phloem Exudation: Recut the petiole of the treated leaf under the EDTA solution. Place the cut end of the petiole into a microcentrifuge tube or vial containing the EDTA solution. The EDTA chelates calcium ions, which helps to prevent the sealing of the sieve tubes and facilitates exudation.

-

Sample Collection: Collect the exudate over a period of several hours, replacing the EDTA solution at regular intervals.

-

Radioactivity Measurement: Measure the radioactivity of the collected exudate samples using a liquid scintillation counter.

-

Data Analysis: Compare the amount of ¹⁴C-labeled assimilates exuded from this compound-treated leaves with that from control leaves (treated with water or buffer). A significant reduction in radioactivity in the exudate from this compound-treated leaves indicates an inhibition of apoplastic phloem loading.

Mandatory Visualizations

Caption: Apoplastic vs. Symplastic Phloem Loading and Site of this compound Action.

Caption: Experimental Workflow for a Leaf Disc [¹⁴C]Sucrose Uptake Assay.

Caption: Mechanism of this compound Inhibition of the Sucrose-H⁺ Symporter.

References

Preparation of p-Chloromercuribenzenesulfonic Acid (pCMBS) Stock Solutions for Experimental Use

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction